(2-Amino-4-methylpentyl)(methyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

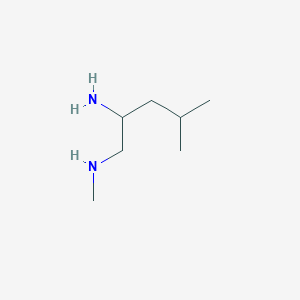

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-dimethylpentane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-6(2)4-7(8)5-9-3/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXHHYJZWCQYGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (2-Amino-4-methylpentyl)(methyl)amine

N1-Methyl-4-methylpentane-1,2-diamine: Properties, Synthesis, and Applications

Part 1: Executive Summary & Chemical Identity

Status: High-Value Chiral Building Block Primary Class: Vicinal Diamine (Leucine Derivative) CAS Registry Number: 1248719-57-4 (Racemic/General)

(2-Amino-4-methylpentyl)(methyl)amine is a specialized aliphatic vicinal diamine derived structurally from the amino acid Leucine. Unlike common monoamine stimulants often confused with similar nomenclature (e.g., DMBA or DMAA), this molecule possesses two distinct nitrogen centers: a primary amine at the chiral center and a secondary

Chemical Identity Table[1][2]

| Property | Data |

| IUPAC Name | |

| Common Synonyms | Leucine |

| Molecular Formula | |

| Molecular Weight | 130.23 g/mol |

| SMILES | CNCC(N)CC(C)C |

| Physical State | Colorless to pale yellow liquid (hygroscopic) |

| Acidity (Predicted) | pKa |

| LogP |

Part 2: Chemical Properties & Reactivity[4]

1. Basicity and Nucleophilicity

The molecule features two nucleophilic nitrogen atoms with distinct steric and electronic environments:

-

N2 (Primary Amine, C2-position): Sterically hindered by the isobutyl tail but highly nucleophilic towards small electrophiles. It is the chiral center (

-configuration if derived from L-Leucine). -

N1 (Secondary Amine, Terminal): Less hindered and typically more basic in the gas phase, but solvation effects in water often equalize the basicity.

Reactivity Insight: In chelation chemistry, the vicinal (1,2) arrangement allows for the formation of stable 5-membered chelate rings with transition metals (Cu, Ni, Pt), making this molecule a bidentate ligand similar to ethylenediamine but with a lipophilic "tail" that induces stereoselectivity.

2. Stability

-

Air Sensitivity: Absorbs

from air to form carbamates/carbonates. -

Thermal Stability: Stable up to

150°C; decomposition may occur via Hofmann elimination if quaternized.

Part 3: Synthesis & Production Protocols

The synthesis of this compound is strictly controlled to preserve chirality. The most robust industrial route involves the reduction of

Diagram 1: Retrosynthetic Pathway

Caption: Step-wise synthesis from L-Leucine. The critical step is the hydride reduction of the amide carbonyl to the methylene group.

Detailed Protocol: Reduction of N-Methylleucinamide

Objective: Convert the carbonyl group of the amide to a methylene group without racemizing the alpha-carbon.

Reagents:

- -Methyl-L-leucinamide (1.0 eq)

-

Lithium Aluminum Hydride (LAH) (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF) (Solvent)

-

Sodium Sulfate decahydrate (Quenching agent)

Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet. Charge with anhydrous THF.

-

LAH Addition: Cool THF to 0°C. Carefully add LAH pellets/powder. (Warning: Pyrophoric).

-

Substrate Addition: Dissolve

-methyl-L-leucinamide in minimal THF. Add dropwise to the LAH slurry over 30 minutes. Maintain temp <10°C. -

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12–18 hours. The solution should turn grey/white.

-

Quenching (Fieser Method): Cool to 0°C.

-

Add

mL water (where -

Add

mL 15% NaOH. -

Add

mL water.[3]

-

-

Isolation: A granular white precipitate (Lithium/Aluminum salts) forms. Filter through Celite.

-

Purification: Dry filtrate over

, concentrate in vacuo. Distill under reduced pressure (approx. 80–90°C at 10 mmHg) to obtain the pure diamine.

Validation:

-

1H NMR (

): Look for the disappearance of the amide signal (~6-8 ppm) and the appearance of the

Part 4: Applications in Drug Development[6]

This diamine is not merely a solvent or base; it is a chiral scaffold .

1. Peptidomimetics

The molecule serves as a reduced peptide bond isostere. In drug design, replacing a peptide bond (

-

Mechanism: The diamine mimics the transition state of peptide hydrolysis, acting as a potent inhibitor for metalloproteases.

2. Asymmetric Catalysis (Ligand Synthesis)

The 1,2-diamine motif is the core of "privileged ligands" for asymmetric synthesis.

-

Application: Condensation with aldehydes yields chiral imidazolidines.

-

Coordination: Reaction with

yields chiral platinum complexes potentially useful in oncology (cisplatin analogs).

Diagram 2: Pharmacophore & Chelation Logic

Caption: Bidentate binding mode. The rigid 5-membered ring formation is thermodynamically favored (Chelate Effect).

Part 5: Safety & Handling (GHS Standards)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |

| Acute Toxicity | H302 | Harmful if swallowed. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

-

Storage: Store under Nitrogen or Argon atmosphere. The amine absorbs atmospheric

rapidly, forming solid carbamates that clog syringes. -

Spill Control: Neutralize with dilute acetic acid or sodium bisulfate before disposal. Do not use water directly on large spills (exothermic).

References

-

Sigma-Aldrich. (2024). This compound Product Sheet. Merck KGaA. Link

-

Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627.[4] Link

-

ChemScene. (2024). Compound 1248719-57-4 Data Sheet. Link

-

Bochet, C. G., et al. (2006). Vicinal diamino functionalities as privileged structural elements in biologically active compounds. Chemical Biology & Drug Design, 67(2), 101-114. Link

-

BenchChem. (2024). N-Methylleucine and Derivatives: Synthesis Protocols. Link

Sources

Comprehensive Structural Elucidation of (2-Amino-4-methylpentyl)(methyl)amine

The following technical guide details the structural elucidation of (2-Amino-4-methylpentyl)(methyl)amine , a specific aliphatic diamine often encountered in the analysis of novel psychoactive substances (NPS) and grey-market dietary supplements.

Executive Summary & Chemical Identity

Target Analyte: this compound

IUPAC Name:

Forensic Significance:

Unlike the widely known monoamine stimulants 1,3-DMAA and DMBA (AMP Citrate), this molecule is a vicinal diamine . Its presence in biological matrices or seized powders suggests a synthetic origin likely derived from the amino acid Leucine , specifically via the reduction of

Structural Visualization

The molecule consists of a 4-methylpentyl backbone (isobutyl tail) with a primary amine at position 2 and a secondary

Figure 1: Connectivity map of this compound showing the N-methyl head and isobutyl tail.[1][2]

Synthetic Origin & Impurity Profiling

Understanding the synthesis is critical for elucidation, as it predicts potential stereochemistry and impurities. The most chemically plausible route preserves the chirality of the starting material (usually L-Leucine).

Pathway:

-

Start: L-Leucine (

-enantiomer). -

Amidation: Reaction of Leucine methyl ester with methylamine

-

Reduction: Reduction of the amide carbonyl using

Implication: The resulting product is likely the (S)-enantiomer (or L-isomer). Impurities may include unreacted

Analytical Strategy: Mass Spectrometry (HRMS)

The presence of two nitrogen atoms dictates an even molecular weight (130 Da), distinguishing it from monoamine alkylamines (often odd MW, e.g., DMAA MW 115).

ESI-MS/MS Fragmentation Logic

In positive Electrospray Ionization (

| m/z Fragment | Proposed Structure | Mechanism | Diagnostic Value |

| 131.15 | Parent Ion | Confirms MW 130 | |

| 114.12 | Loss of | Typical for primary amines | |

| 86.10 | Loss of | Cleavage at C1-C2 | |

| 44.05 | Iminium Ion | High . Confirms |

Differentiation Note: The m/z 44 peak is the "smoking gun" for the

Figure 2: ESI+ Fragmentation pathway highlighting the diagnostic m/z 44 iminium ion.

Nuclear Magnetic Resonance (NMR) Elucidation

NMR provides the definitive proof of the vicinal diamine structure. The key challenge is the C1 methylene , which is diastereotopic due to the adjacent chiral center at C2.

Predicted NMR Data (CDCl₃, 400 MHz)

| Position | Group | Shift ( | Multiplicity | Coupling ( | Interpretation |

| N-Me | 2.42 | Singlet (3H) | - | Diagnostic for N-Methyl group. | |

| C1-H | 2.35 & 2.55 | dd / ddd (2H) | Diastereotopic protons . Distinct shifts due to C2 chirality. | ||

| C2-H | 2.90 | Multiplet (1H) | Complex | Deshielded by | |

| C3-H | 1.25 | Multiplet (2H) | - | Bridge to isobutyl tail. | |

| C4-H | 1.65 | Septet-like (1H) | Methine of isopropyl group. | ||

| C5, C6 | 0.91 | Doublet (6H) | Isobutyl methyls. |

Key 2D NMR Correlations

To rigorously prove the connectivity:

-

COSY (Correlation Spectroscopy):

-

C1-H

C2-H: Proves the -

C2-H

C3-H: Connects the diamine head to the alkyl tail.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

N-Me protons

C1 Carbon: Confirms the methyl is on the nitrogen attached to C1. -

C1 protons

C2 & C3: Confirms the backbone sequence.

-

Differentiation from Isomers (Forensic Comparisons)

This molecule is frequently confused with DMBA (1,3-dimethylbutylamine) due to naming similarities in grey literature.

| Feature | This compound | 1,3-Dimethylbutylamine (DMBA) |

| Class | Diamine (Primary + Secondary) | Monoamine (Primary only) |

| Formula | ||

| MW | 130.23 | 101.19 |

| N-Methyl NMR | Singlet ~2.4 ppm | Absent |

| m/z 44 | Present (Strong) | Absent (Base peak usually m/z 44 is not favored; m/z 86 common) |

| Physical State | Viscous liquid / Hygroscopic solid (salt) | Volatile liquid |

Validated Protocol for Identification

To confirm this substance in an unknown powder:

-

Dissolve 10 mg of sample in 600

L -

Acquire 1H NMR: Look immediately for the N-Methyl singlet at 2.4 ppm and the diastereotopic ABX system at 2.3-2.6 ppm (C1 protons).

-

Acquire ESI-MS: Confirm parent ion 131.15 .

-

Check pH: Aqueous solution should be highly alkaline (pKa ~10 for primary, ~10.5 for secondary amine) unless present as a salt (e.g., HCl, Citrate).

References

-

Cohen, P. A., et al. (2017). "Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA)." Clinical Toxicology. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19855310, this compound. Link

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

-

U.S. Department of Defense. (2024). Operation Supplement Safety: Stimulants in dietary supplements.[4] Link

Sources

Architectural Utility of N1,4-dimethyl-1,2-pentanediamine (CAS 1248719-57-4) in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern medicinal chemistry, aliphatic diamines serve as critical vectors for modulating the physicochemical properties of drug candidates. N1,4-dimethyl-1,2-pentanediamine (CAS 1248719-57-4) is a highly specialized, sterically encumbered building block utilized primarily in the synthesis of targeted therapeutics, such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). Unlike simple ethylenediamines, this molecule introduces a unique combination of steric shielding, lipophilicity, and orthogonal reactivity.

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, strategic implementation in drug design, and field-proven synthetic protocols for its integration into complex molecular scaffolds.

Physicochemical Profiling & Structural Rationalization

To effectively deploy N1,4-dimethyl-1,2-pentanediamine, one must first understand how its structural topology dictates its chemical behavior. The molecule features a pentane backbone substituted with a primary amine at C2 and a secondary methylamine at C1.

Quantitative Chemical Profile

The following table summarizes the core quantitative data and identifiers for this building block, essential for analytical tracking and stoichiometric calculations[1][2].

| Property | Value | Causality / Implication |

| CAS Number | 1248719-57-4 | Unique identifier for procurement and patent landscaping. |

| Molecular Formula | C₇H₁₈N₂ | Determines exact mass for high-resolution mass spectrometry (HRMS). |

| Molecular Weight | 130.23 g/mol | Low molecular weight allows incorporation without violating Lipinski's Rule of 5. |

| SMILES String | CNCC(N)CC(C)C | Encodes the 1,2-diamine topology and the isobutyl branch. |

| H-Bond Donors | 3 (one -NH-, two -NH₂) | Enhances aqueous solubility and target interaction potential. |

| H-Bond Acceptors | 2 | Facilitates interaction with solvent or target protein backbones. |

| Storage Conditions | 2-8 °C, Sealed | Prevents oxidative degradation and atmospheric CO₂ absorption (carbamate formation). |

Structural Causality in Scaffold Design

The selection of this specific diamine over simpler analogs (e.g., N-methylethylenediamine) is driven by three distinct structural features:

-

Orthogonal Reactivity: The presence of both a primary amine (-NH₂) and a secondary amine (-NHCH₃) allows chemists to perform highly regioselective sequential functionalizations. The primary amine is significantly more nucleophilic and less sterically hindered, permitting rapid amide coupling or reductive amination while leaving the secondary amine intact for subsequent cross-coupling.

-

Steric Shielding via the Isobutyl Group: The isobutyl moiety at the C2 position acts as a bulky steric shield. When incorporated into a drug scaffold, this bulk restricts the rotational degrees of freedom of the diamine linker. This pre-organization minimizes the entropic penalty upon binding to a target protein, often resulting in higher binding affinity.

-

Chiral Center: The C2 carbon is a stereocenter. Depending on the synthetic requirement, utilizing enantiopure versions of this diamine can drastically alter the spatial trajectory of attached functional groups, a critical factor in structure-based drug design.

Strategic Applications in Scaffold Design

In targeted therapeutics, particularly kinase inhibitors, the core heteroaromatic ring binds to the ATP-binding hinge region, while the solvent-exposed region requires a solubilizing group to ensure adequate pharmacokinetics (PK). N1,4-dimethyl-1,2-pentanediamine is frequently employed as this solubilizing vector.

Figure 1: Structural role of the diamine motif in kinase inhibitor design.

By projecting the secondary amine towards the solvent front, the molecule gains enhanced aqueous solubility and membrane permeability, while the isobutyl group prevents rapid metabolic degradation (e.g., via monoamine oxidases) by sterically blocking the active site of metabolic enzymes.

Synthetic Integration: Regioselective Functionalization

The most powerful application of this building block is its ability to undergo orthogonal, stepwise functionalization. The workflow below illustrates a standard sequence: first, the primary amine is capped via an amide coupling, followed by a palladium-catalyzed Buchwald-Hartwig amination of the secondary amine[3][4].

Figure 2: Orthogonal functionalization workflow for N1,4-dimethyl-1,2-pentanediamine.

Step-by-Step Methodology: Buchwald-Hartwig Cross-Coupling

Coupling a sterically hindered secondary amine to an aryl halide requires precise catalytic tuning. The causality behind this protocol lies in overcoming the steric bulk of the isobutyl group, which naturally retards the oxidative addition and reductive elimination steps of the catalytic cycle. We utilize BrettPhos as the ligand, which is explicitly designed to facilitate the monoarylation of hindered amines by preventing off-target β-hydride elimination[5][6].

Reagents & Materials:

-

Intermediate containing the N1,4-dimethyl-1,2-pentanediamine moiety (1.0 equiv)

-

Aryl Bromide or Chloride (1.1 equiv)

-

Pd₂(dba)₃ (Catalyst precursor, 0.05 equiv)

-

BrettPhos (Ligand, 0.10 equiv)

-

Cs₂CO₃ (Base, 3.0 equiv)

-

Anhydrous 1,4-Dioxane (Solvent, 0.1 M)

Self-Validating Experimental Protocol:

-

Preparation of the Pre-Catalyst Complex: In a rigorously dried, argon-flushed Schlenk tube, combine Pd₂(dba)₃ and BrettPhos. Causality: Pre-mixing these components allows the active Pd(0)-BrettPhos complex to form, ensuring immediate catalytic turnover upon substrate addition.

-

Substrate Addition: Add the aryl halide, the diamine intermediate, and Cs₂CO₃. Causality: Cs₂CO₃ is chosen over stronger bases like NaOtBu to ensure functional group tolerance (e.g., preserving esters or sensitive heterocycles).

-

Solvent Introduction & Degassing: Add anhydrous 1,4-Dioxane. Sparge the mixture with Argon for 10 minutes. Causality: Oxygen rapidly deactivates Pd(0) species; thorough degassing is non-negotiable for high yields.

-

Thermal Activation: Seal the tube and heat to 110 °C for 12 hours.

-

In-Process Validation (Self-Validating Step): At the 4-hour mark, extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, filter, and inject into the LC-MS.

-

Validation Metric: The protocol is proceeding correctly if the UV chromatogram shows >50% consumption of the aryl halide, and the MS spectra reveals the exact [M+H]⁺ mass of the coupled product. If unreacted starting material dominates, the system has likely suffered catalyst poisoning (check inert atmosphere).

-

-

Workup & Isolation: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

Analytical Validation Standards

To ensure the scientific integrity of the synthesized product, the following analytical signatures must be verified:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The free diamine (CAS 1248719-57-4) will exhibit a highly polar retention time on a standard C18 reverse-phase column. The primary mass-to-charge ratio (m/z) will be 131.2 [M+H]⁺ .

-

Nuclear Magnetic Resonance (¹H NMR): In CDCl₃, the intact diamine will display a distinct singlet integrating to 3 protons around 2.4 ppm, corresponding to the N-methyl group. The isobutyl terminal methyls will appear as two distinct doublets (due to the adjacent chiral center at C2 creating diastereotopic environments) near 0.9 ppm. Upon successful Buchwald-Hartwig coupling, the N-methyl singlet will undergo a significant downfield shift (typically >2.8 ppm) due to the deshielding effect of the newly attached aromatic ring.

Safety & Handling Protocols

As an aliphatic diamine, N1,4-dimethyl-1,2-pentanediamine is inherently basic and nucleophilic. It carries the following hazard classifications[1]:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Handling Causality: All manipulations of the neat liquid must be performed inside a certified fume hood using nitrile gloves and splash goggles. Because primary amines react with atmospheric CO₂ to form insoluble carbamate salts, the reagent bottle must be flushed with Argon or Nitrogen immediately after use and stored at 2-8 °C to preserve its titer and prevent degradation[2].

References

1. 2. 3. 4.

Sources

(2-Amino-4-methylpentyl)(methyl)amine molecular weight and formula

Topic: (2-Amino-4-methylpentyl)(methyl)amine molecular weight and formula Content Type: In-depth technical guide.

Physicochemical Identity, Synthesis, and Applications in Peptidomimetics

Executive Summary

This compound (CAS: 1248719-57-4) is a vicinal diamine structurally derived from the amino acid Leucine. Characterized by a molecular formula of C₇H₁₈N₂ and a molecular weight of 130.23 g/mol , this compound serves as a critical chiral building block in drug discovery.

Its primary utility lies in the synthesis of reduced amide isosteres (

Part 1: Physicochemical Identity & Structural Analysis

The molecule is systematically identified as

Table 1: Core Physicochemical Data

| Parameter | Technical Specification |

| Common Name | This compound |

| IUPAC Name | |

| CAS Number | 1248719-57-4 |

| Molecular Formula | C₇H₁₈N₂ |

| Molecular Weight | 130.23 g/mol |

| Exact Mass | 130.1470 g/mol |

| Physical State | Colorless to pale yellow liquid (hygroscopic) |

| SMILES | CNCC(N)CC(C)C |

| InChI Key | RUXHHYJZWCQYGH-UHFFFAOYSA-N |

| pKa (Calc.) | ~10.1 (secondary amine), ~9.8 (primary amine) |

Structural Diagram

The following diagram illustrates the connectivity of the molecule, highlighting the relationship between the isobutyl side chain (characteristic of Leucine) and the vicinal diamine core.

Figure 1: Connectivity of this compound. The C2 position retains the stereochemistry of the precursor amino acid.

Part 2: Synthesis & Production Methodology

The most robust route to this compound utilizes L-Leucine as the chiral pool precursor. This approach ensures the retention of stereochemistry (typically S-configuration). The synthesis involves the formation of a methylamide followed by exhaustive reduction.

Reaction Pathway[1][2][3]

Figure 2: Synthetic route from Boc-L-Leucine to the target diamine via amide reduction.

Detailed Experimental Protocol

Objective: Synthesis of this compound from Boc-L-Leucine.

Step 1: Synthesis of Boc-L-Leucine-N-methylamide

-

Activation: Dissolve Boc-L-Leucine (10.0 mmol) in anhydrous THF (50 mL) under nitrogen. Cool to -15°C.

-

Add N-Methylmorpholine (NMM) (11.0 mmol) followed dropwise by Isobutyl chloroformate (IBCF) (11.0 mmol). Stir for 15 minutes to form the mixed anhydride.

-

Amidation: Add a solution of Methylamine (2.0 M in THF, 15.0 mmol) slowly.

-

Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

-

Workup: Evaporate THF. Dissolve residue in EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the solid amide.

Step 2: Reduction to Diamine Note: This step reduces both the amide carbonyl and removes the Boc protecting group (via reductive cleavage) or requires a separate deprotection step depending on conditions. The protocol below assumes direct reduction of the amide functionality.

-

Setup: Charge a flame-dried flask with Lithium Aluminum Hydride (LiAlH₄) (4.0 equiv) in anhydrous THF under Argon.

-

Addition: Dissolve the amide intermediate in THF and add dropwise to the LiAlH₄ suspension at 0°C.

-

Reflux: Heat the mixture to reflux for 12–18 hours. Mechanism: The carbonyl is reduced to a methylene group (

). -

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL water (

- mL 15% NaOH.

- mL water.

-

mL water (

-

Isolation: Filter the granular precipitate. Dry the filtrate (Na₂SO₄) and concentrate under reduced pressure.

-

Purification: Distillation under high vacuum is recommended due to the high boiling point and basicity.

Part 3: Applications in Drug Development

The this compound motif is a specific implementation of a reduced amide isostere . In medicinal chemistry, replacing a peptide bond (

1. Peptidomimetics (Protease Stability)

Peptide bonds are susceptible to rapid hydrolysis by proteases. The diamine scaffold mimics the transition state of peptide hydrolysis but cannot be cleaved.

-

Mechanism: The secondary amine (

-methyl) mimics the nitrogen of the scissile bond, while the C2-amine mimics the N-terminus of the subsequent amino acid. -

Result: Increased metabolic half-life (

) and oral bioavailability.

2. Chiral Ligands

The 1,2-diamine structure (vicinal diamine) is a potent chelator for transition metals.

-

Use Case: Precursor for chiral catalysts in asymmetric synthesis.

-

Derivatization: Reaction with aldehydes yields chiral imidazolidines.

3. Analytical Standards

Used as a reference standard for analyzing impurities in the synthesis of peptide drugs where "over-reduction" of amides might occur as a side reaction.

Part 4: Handling, Safety, and Storage

As a low-molecular-weight diamine, this compound exhibits specific hazards and stability issues.

-

Corrosivity: Like most primary/secondary amines, it is caustic and can cause severe skin burns and eye damage (H314).

-

Hygroscopicity: It avidly absorbs moisture from the air.

-

Carbamate Formation: Reacts with atmospheric CO₂ to form solid carbamates.

-

Protocol: Store under inert atmosphere (Argon/Nitrogen) in tightly sealed containers.

-

-

Storage: Refrigerate (2–8°C) to minimize oxidation and color degradation.

References

-

PubChem. (2024).[4] Compound Summary: this compound (CID 19855310).[5] National Library of Medicine. Retrieved from [Link]

- Fehrentz, J. A., & Castro, B. (1983). Synthesis of aldehydes by reduction of N-methoxy-N-methylcarboxamides (Weinreb Amides).

- Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720.

Sources

Technical Guide: Synthesis Pathways for (2-Amino-4-methylpentyl)(methyl)amine

This technical guide details the synthesis of (2-Amino-4-methylpentyl)(methyl)amine , a chiral diamine scaffold often utilized in peptidomimetics and as a ligand in asymmetric catalysis.

Structurally, this molecule is the reduced form of

CAS Registry Number: 1248719-57-4

IUPAC Name:

Part 1: Retrosynthetic Analysis & Strategy

To achieve high enantiomeric purity and yield, we treat the target molecule as a 1,2-diamine derived from an amino acid . The retrosynthesis disconnects the C1-N bond via amide reduction.

Strategic Disconnections

-

Precursor:

-methyl-2-amino-4-methylpentanamide ( -

Starting Material: L-Leucine (Natural Chiral Pool).

Rationale:

-

Stereochemistry: Starting from L-Leucine (

-isomer) fixes the chirality at C2. -

Selectivity: Amide reduction with Lithium Aluminum Hydride (LiAlH

) is a high-yielding, established transformation that converts the carbonyl (

Figure 1: Retrosynthetic pathway utilizing the chiral pool strategy.

Part 2: Synthesis Protocol (The Amino Acid Route)

This protocol describes the synthesis in three stages: Protection , Amidation , and Reduction/Deprotection .

Stage 1: Preparation of Boc-L-Leucine- -methylamide

Direct amidation of free leucine is difficult due to zwitterionic interference. We employ Boc-protection followed by mixed-anhydride coupling.

Reagents:

-

L-Leucine

-

Di-tert-butyl dicarbonate (Boc

O) -

Methylamine (2.0 M in THF)

-

Isobutyl chloroformate (IBCF) / N-Methylmorpholine (NMM)

Workflow:

-

Protection: React L-Leucine with Boc

O in dioxane/NaOH to yield Boc-Leu-OH . -

Activation: Dissolve Boc-Leu-OH in anhydrous THF at -15°C. Add 1.0 eq NMM followed by 1.0 eq IBCF to form the mixed anhydride.

-

Coupling: After 15 minutes, add Methylamine (1.2 eq). Stir while warming to room temperature (RT) over 4 hours.

-

Workup: Evaporate THF. Dissolve residue in EtOAc. Wash with 1M KHSO

, NaHCO-

Intermediate:Boc-L-Leucine-

-methylamide (White solid).

-

Stage 2: Deprotection to -Methylleucinamide

Before reduction, the Boc group must be removed. Note: Reducing the Boc-protected species with LiAlH

Protocol:

-

Dissolve Boc-intermediate in DCM.

-

Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 2 hours.

-

Concentrate in vacuo. Co-evaporate with toluene to remove excess TFA.

-

Neutralization: Dissolve the TFA salt in minimal water, basify with Na

CO-

Intermediate:

-Methylleucinamide (Free base).

-

Stage 3: Reduction to this compound

This is the critical step. The amide carbonyl is reduced to a methylene group.

Reagents:

-

Lithium Aluminum Hydride (LiAlH

) (2.5 eq) -

Anhydrous THF (Solvent)[3]

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel under Nitrogen atmosphere.

-

Slurry: Charge RBF with LiAlH

(2.5 eq) and anhydrous THF. Cool to 0°C. -

Addition: Dissolve

-Methylleucinamide (from Stage 2) in anhydrous THF. Add dropwise to the LiAlH-

Observation: Gas evolution (

) will occur. Maintain temperature <10°C.

-

-

Reflux: Once addition is complete, warm to RT, then heat to reflux for 12–16 hours. The solution should turn grey/white.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL Water (where

- mL 15% NaOH solution.

- mL Water.

-

mL Water (where

-

Isolation: Stir until a granular white precipitate forms (Lithium/Aluminum salts). Filter through a Celite pad.[3] Wash the pad with warm THF.

-

Purification: Dry the filtrate over Na

SO-

Final Purification: Distill under reduced pressure (Kugelrohr or fractional distillation) to obtain the pure oil.

-

Part 3: Analytical Data & Validation

Researchers must validate the structure using NMR and MS.

| Analytical Method | Expected Signal / Characteristic |

| ~36.0 ppm: | |

| Mass Spectrometry | [M+H] |

Part 4: Safety & Handling (E-E-A-T)

Critical Hazard: Lithium Aluminum Hydride (LiAlH

-

Pyrophoric: Reacts violently with water and air moisture.

-

Protocol: Always use a blast shield. Ensure all glassware is oven-dried. Have a Class D fire extinguisher nearby.

-

Quenching: Never add LiAlH

reaction mixtures directly to water. Always dilute with ether/THF and add the quenching agents dropwise at 0°C.

Diamine Toxicity:

-

Aliphatic diamines are corrosive and skin sensitizers. Handle in a fume hood.

-

Store under Nitrogen or Argon to prevent reaction with atmospheric CO

(carbamate formation).

Part 5: Reaction Mechanism Visualization

The following diagram illustrates the reduction mechanism of the amide to the amine, highlighting the formation of the iminium intermediate.

Figure 2: Mechanistic flow of LiAlH

References

- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for amide reduction mechanisms).

-

Beaulieu, P. L., et al. (2000). "Practical, Stereoselective Synthesis of Amino Alcohol and Diamine Intermediates." Journal of Organic Chemistry, 65(26), 9223-9229. (Protocol for amino acid reduction).[4][5][6]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 1248719-57-4 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Technical Characterization Guide: (2-Amino-4-methylpentyl)(methyl)amine

This technical guide provides a comprehensive structural and spectroscopic characterization framework for (2-Amino-4-methylpentyl)(methyl)amine (CAS: 1248719-57-4).

This molecule, often referred to as

Structural Logic & Synthesis Context

To accurately interpret spectroscopic data, one must understand the molecular connectivity and stereochemical environment. This molecule possesses a primary amine at the chiral center (C2) and a secondary

IUPAC Name:

Structural Connectivity Diagram

The following diagram illustrates the core connectivity and the numbering scheme used for NMR assignment in this guide.

Figure 1: Connectivity map highlighting the leucine-derived backbone and amine functionalities.

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for confirming molecular weight and analyzing the diamine substitution pattern. Due to the presence of two basic nitrogen atoms, Electrospray Ionization (ESI) in positive mode is the preferred method.

Ionization & Molecular Ion

-

Method: ESI-MS (Positive Mode)

-

Solvent: Methanol/Water + 0.1% Formic Acid

-

Observed Ion:

at m/z 131.2

Fragmentation Pathway (MS/MS)

The fragmentation of aliphatic diamines is driven by

-

Primary

-Cleavage (C1-C2 Bond): The most chemically labile bond is between the C1 methylene and the C2 chiral center. Cleavage here generates a stabilized iminium ion from the-

Fragment:

-

m/z:44.05 (Dominant Base Peak)

-

-

Secondary

-Cleavage (C2-C3 Bond): Cleavage on the isobutyl side.-

Fragment:

-

m/z:87.1

-

-

Loss of Ammonia: Characteristic of primary amines.

-

Transition:

(

-

MS Data Summary Table

| m/z (Calculated) | Ion Identity | Mechanism | Relative Intensity (Est.) |

| 131.2 | Protonated Molecular Ion | 20-40% | |

| 114.2 | Neutral Loss of Ammonia | 10-15% | |

| 87.1 | 30-50% | ||

| 44.0 | 100% (Base Peak) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is distinct due to the "Leucine-like" aliphatic region and the specific shifts caused by the 1,2-diamine motif.

Solvent Selection:

NMR Characterization (400 MHz, )

The spectrum is divided into three zones: the aliphatic isobutyl tail (upfield), the

Key Diagnostic Signals:

-

The Isobutyl Doublet (

0.90): A strong doublet integrating to 6H confirms the isopropyl terminus. -

The N-Methyl Singlet (

2.42): A sharp singlet integrating to 3H. This is the most reliable handle for quantification. -

The C1 Methylene (

2.35 - 2.55): These protons are diastereotopic (chemically non-equivalent) due to the adjacent chiral center at C2, often appearing as an ABX system or multiplet.

NMR Assignment Table

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Note |

| 0.90 - 0.94 | Doublet ( | 6H | C5, C5' ( | Terminal methyls (Isobutyl) |

| 1.20 - 1.35 | Multiplet | 2H | C3 ( | Methylene (Leucine sidechain) |

| 1.65 - 1.75 | Multiplet | 1H | C4 ( | Methine (Isobutyl) |

| 2.42 | Singlet | 3H | Diagnostic N-Methyl | |

| 2.38 - 2.55 | Multiplet (dd) | 2H | C1 ( | Adjacent to secondary amine |

| 2.85 - 2.95 | Multiplet | 1H | C2 ( | Chiral Center ( |

| 1.5 - 2.0 | Broad Singlet | 3H | Exchangeable (disappears in |

NMR Characterization (100 MHz, )

The carbon spectrum provides confirmation of the backbone skeleton.

NMR Assignment Table

| Chemical Shift ( | Carbon Type | Assignment | Note |

| 22.1, 23.4 | C5, C5' | Gem-dimethyls (often distinct) | |

| 24.8 | C4 | Isobutyl methine | |

| 36.5 | N-Methyl carbon | ||

| 44.5 | C3 | Methylene bridge | |

| 48.8 | C2 | Chiral center (attached to | |

| 57.2 | C1 | Methylene (attached to |

Experimental Validation Workflow

To ensure the identity of the synthesized or purchased material, the following self-validating workflow is recommended.

Purity & Identity Logic Diagram

This workflow integrates the spectroscopic data into a decision tree for lot release.

Figure 2: Quality Control Decision Tree for this compound.

Protocol: Derivatization for HPLC (Optional)

Since the molecule lacks a strong UV chromophore (no aromatic rings), standard HPLC-UV is ineffective. For precise purity determination, derivatization is required.

-

Reagent: Benzoyl Chloride or FMOC-Cl.

-

Condition: React sample in dilute NaOH or Carbonate buffer.

-

Detection: The resulting bis-amide (or carbamate) will be UV active (254 nm).

-

Shift: The derivatization will shift the

protons significantly downfield in NMR if post-reaction analysis is performed.

References

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - General Rules for Aliphatic Amine Fragmentation. U.S. Department of Commerce.[2][3] [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Foundational text for diamine NMR shift prediction).

-

PubChem. (2024).[4][5] Compound Summary for CID 116949398 (

,4-dimethylpentane-1,2-diamine). National Center for Biotechnology Information. [Link][5] - Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift additivity rules for 1,2-diamines).

Sources

- 1. This compound | 1248719-57-4 [sigmaaldrich.com]

- 2. 2-Amino-4-methylpyrimidine [webbook.nist.gov]

- 3. 2-Hexanamine, 4-methyl- [webbook.nist.gov]

- 4. 1-N,1-N-diethyl-2,2-dimethylpentane-1,4-diamine | C11H26N2 | CID 55254791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-N,4-N-dimethylpentane-1,4-diamine | C7H18N2 | CID 116949398 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Analysis: Mechanism of Action Studies for (2-Amino-4-methylpentyl)(methyl)amine

Executive Summary & Chemical Identity

(2-Amino-4-methylpentyl)(methyl)amine , chemically defined as N1,4-dimethylpentane-1,2-diamine (CAS: 1248719-57-4), is a novel aliphatic amine structurally analogous to the sympathomimetic stimulants 1,3-dimethylbutylamine (DMBA/AMP Citrate) and 1,3-dimethylamylamine (DMAA).

Unlike its monoamine predecessors, this compound features a 1,2-diamine backbone. The introduction of a methylamino group at the C1 position, adjacent to the primary amine at C2, creates a unique pharmacophore. This guide outlines the predicted mechanism of action (MOA) based on Structure-Activity Relationships (SAR) of the aliphatic amine class and details the specific experimental protocols required to validate its pharmacodynamic profile.

Chemical Profile

| Property | Specification |

| Common Name | N/A (Analog of DMBA) |

| IUPAC Name | N1,4-dimethylpentane-1,2-diamine |

| CAS Number | 1248719-57-4 |

| Molecular Formula | C7H18N2 |

| Molecular Weight | 130.23 g/mol |

| Structural Class | Aliphatic 1,2-Diamine / Sympathomimetic |

Predicted Mechanism of Action (MOA)

Based on structural homology with DMBA and DMAA, this compound is hypothesized to function as an indirect sympathomimetic agent . The mechanism likely involves non-exocytotic release of monoamines (Norepinephrine, Dopamine) and activation of trace amine receptors.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

The primary molecular target for aliphatic amines of this chain length (C5-C7) is the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor (GPCR) located intracellularly on the presynaptic membrane of monoamine neurons.

-

Binding: The molecule crosses the presynaptic membrane via the Norepinephrine Transporter (NET) or passive diffusion (lipophilicity dependent).

-

Activation: It binds to TAAR1, triggering the Gs-protein signaling cascade.

-

Effect: Activation of Adenylyl Cyclase (AC) increases intracellular cAMP levels.

Transporter Reversal & Monoamine Release

The elevation of intracellular cAMP activates Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases phosphorylate the monoamine transporters (DAT, NET) and the Vesicular Monoamine Transporter 2 (VMAT2).

-

VMAT2 Inhibition/Reversal: The drug disrupts the proton gradient of VMAT2, causing leakage of Norepinephrine (NE) and Dopamine (DA) from synaptic vesicles into the cytoplasm.

-

NET/DAT Reversal: Phosphorylated transporters reverse their direction, pumping the excess cytoplasmic neurotransmitters into the synaptic cleft.

-

Result: A surge in synaptic NE/DA concentrations, leading to vasoconstriction, increased heart rate, and heightened alertness.

The Diamine Nuance

The 1,2-diamine structure distinguishes this compound from DMBA. The secondary amine (N-methyl) at position 1 may:

-

Alter pKa: Potentially increasing basicity, affecting uptake efficiency by NET.

-

Chelation: 1,2-diamines can act as bidentate ligands; however, in a biological context, this may influence binding affinity to the orthosteric site of TAAR1.

Visualization: Signaling Pathway

The following diagram illustrates the predicted intracellular cascade initiated by this compound within a presynaptic noradrenergic neuron.

Caption: Predicted signaling cascade illustrating TAAR1-mediated transporter reversal and neurotransmitter efflux.

Experimental Protocols for Validation

To confirm the mechanism of action for CAS 1248719-57-4, the following standardized assays must be performed. These protocols are designed to be self-validating with positive controls (e.g., Amphetamine or DMBA).

Protocol A: In Vitro Monoamine Uptake & Release Assay

Objective: Determine if the compound inhibits the reuptake of NE/DA or induces their release.

Materials:

-

HEK293 cells stably expressing human NET (hNET) or DAT (hDAT).

-

Radiolabeled substrates: [³H]Norepinephrine and [³H]Dopamine.

-

Test Compound: this compound (1 nM – 100 μM).

-

Control: Amphetamine (Release control), Cocaine (Uptake inhibition control).

Methodology:

-

Cell Preparation: Seed HEK293-hNET cells in 96-well plates (50,000 cells/well) and incubate for 24h.

-

Drug Incubation: Replace medium with Krebs-Ringer-HEPES (KRH) buffer containing the test compound at varying concentrations. Incubate for 10 min at 37°C.

-

Substrate Addition: Add [³H]NE (final conc. 20 nM) and incubate for 10 min.

-

Termination: Rapidly wash cells 3x with ice-cold buffer to stop uptake.

-

Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

-

Release Assay Variant: Pre-load cells with [³H]NE for 20 min, wash, then add test compound. Measure radioactivity in the supernatant to quantify efflux.

Interpretation:

-

Uptake Inhibition: Reduced radioactivity in lysate vs control.

-

Releasing Agent: Increased radioactivity in supernatant (Release Assay).

Protocol B: TAAR1 cAMP Accumulation Assay

Objective: Validate agonist activity at the TAAR1 receptor.

Materials:

-

CHO-K1 cells co-expressing hTAAR1 and a cyclic AMP response element (CRE)-luciferase reporter.

-

Luciferase assay reagent (e.g., Bright-Glo).

Methodology:

-

Transfection: Transiently transfect CHO-K1 cells with hTAAR1 plasmid and CRE-Luc vector.

-

Seeding: Plate cells in white 384-well plates.

-

Stimulation: Treat cells with this compound (range: 10 nM – 1 mM) for 4 hours.

-

Positive Control:

-Phenylethylamine ( -

Negative Control: Vehicle (DMSO).

-

-

Detection: Add luciferase substrate and measure luminescence.

-

Data Analysis: Plot Dose-Response Curve to calculate

.

Comparative Pharmacological Data (Projected)

The following table contrasts the predicted properties of the subject compound with known aliphatic stimulants.

| Feature | This compound | DMBA (AMP Citrate) | DMAA (1,3-Dimethylamylamine) |

| Structure | 1,2-Diamine | Monoamine | Monoamine |

| Lipophilicity (LogP) | ~0.6 (Predicted) | ~1.8 | ~2.5 |

| BBB Permeability | Moderate (Lower due to polarity of 2 amines) | High | High |

| Primary Target | TAAR1 / NET | TAAR1 / NET | TAAR1 / NET |

| Potency (Est.) | Moderate (Likely lower than DMAA) | Moderate | High |

| Metabolic Stability | Lower (Susceptible to MAO/DAO) | High (Steric hindrance) | High (Steric hindrance) |

Safety & Toxicology Implications

Researchers must exercise extreme caution. Aliphatic amines with sympathomimetic activity carry significant cardiovascular risks.

-

Hypertensive Crisis: The mechanism of NE release can cause rapid, dose-dependent spikes in systolic blood pressure.

-

Cerebral Hemorrhage: Historically, DMAA analogs have been linked to hemorrhagic stroke due to vasoconstriction.

-

Lack of Human Data: As a novel chemical entity (CAS 1248719-57-4), there are zero published human safety trials. All handling should strictly follow Chemical Hygiene Plan (CHP) Level 3 protocols.

References

-

Chemical Identity & Structure

-

Mechanism of Aliphatic Amines (Class Reference)

-

Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology. Retrieved from [Link]

-

Cohen, P. A., et al. (2017).[3] Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA).[3] Clinical Toxicology. Retrieved from [Link]

-

-

TAAR1 Pharmacology

-

Berry, M. D., et al. (2017). The Trace Amine-Associated Receptor 1 (TAAR1): An Emerging Therapeutic Target for Neuropsychiatric Disorders. Frontiers in Pharmacology. Retrieved from [Link]

-

Sources

The Secondary Amine Handbook: Advanced Synthesis & Reactivity Control

Executive Summary

Secondary amines (

This guide moves beyond textbook definitions to provide a field-tested framework for secondary amine synthesis. We focus on three dominant methodologies: Reductive Amination (the workhorse), Buchwald-Hartwig Coupling (for arylamines), and Hydrogen Borrowing (the sustainable frontier).

Part 1: The Synthetic Landscape

Reductive Amination (The Abdel-Magid Protocol)

The Gold Standard for Aliphatic Amines

Direct alkylation of primary amines with alkyl halides is rarely viable in complex synthesis due to uncontrollable poly-alkylation (the Menshutkin reaction). Reductive amination circumvents this by coupling a carbonyl (aldehyde/ketone) with an amine to form an imine/iminium species, which is selectively reduced in situ.[1][2]

The Critical Choice: Hydride Source

-

Sodium Cyanoborohydride (

): The historical standard. Effective at pH 6-7 but highly toxic and generates cyanide waste. -

Sodium Triacetoxyborohydride (

,

Buchwald-Hartwig Amination

The Gold Standard for Aromatic Amines

Nucleophilic aromatic substitution (

Key Control Point: Ligand Selection.[3] For secondary amine synthesis, bulky, electron-rich phosphines (e.g., BrettPhos , RuPhos ) are essential. They facilitate the difficult reductive elimination step and prevent catalyst poisoning by the amine.

Hydrogen Borrowing (Alkylation with Alcohols)

The Green Frontier[4]

This atom-economic approach uses alcohols as alkylating agents. A catalyst (typically Ir or Ru) "borrows" hydrogen from the alcohol to form an aldehyde, which condenses with the amine to form an imine.[5] The catalyst then returns the hydrogen to reduce the imine.

-

Byproduct: Water only.[6]

-

Atom Economy: >90%.

Part 2: Mechanistic Deep Dive & Visualization

Mechanism 1: Reductive Amination (STAB)

The success of the Abdel-Magid protocol relies on the formation of a Hemiaminal intermediate, which collapses to an Iminium Ion . STAB coordinates with the oxygen of the carbonyl or the nitrogen of the imine, delivering the hydride intramolecularly.

Figure 1: The stepwise progression of Reductive Amination using STAB, highlighting the critical Iminium intermediate.

Mechanism 2: Buchwald-Hartwig Catalytic Cycle

The cycle involves four distinct steps. The Oxidative Addition of the aryl halide to Pd(0) is followed by Amine Binding . The critical step for secondary amines is Deprotonation by a strong base (e.g., NaOtBu), forming a Pd-Amido complex. Finally, Reductive Elimination forges the C-N bond.

Figure 2: The Pd(0)/Pd(II) catalytic cycle. Note that bulky ligands accelerate the final Reductive Elimination step.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Standard Reductive Amination (Abdel-Magid)

Use Case: Synthesis of secondary alkyl amines from aldehydes.

Materials:

-

Aldehyde (1.0 equiv)

-

Primary Amine (1.0 - 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 equiv) - Required for ketones, optional for aldehydes.

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask under

, dissolve the aldehyde and amine in DCE (0.1 M concentration). -

Imine Formation (Optional but Recommended): Stir for 30 minutes at room temperature. If the substrates are sterically hindered, add

(drying agent) to drive equilibrium, then filter before reduction. -

Reduction: Add STAB in one portion. If reacting a ketone, add AcOH at this stage.

-

Reaction: Stir at room temperature for 2-16 hours. Monitor by TLC or LCMS.[7] Validation: Look for the disappearance of the imine peak.

-

Quench: Quench carefully with saturated aqueous

. Gas evolution ( -

Workup: Extract with DCM (x3). Wash combined organics with brine.[7] Dry over

. -

Purification: Flash chromatography. Note: Secondary amines often streak on silica; add 1%

to the eluent.

Protocol B: Buchwald-Hartwig Coupling

Use Case: Synthesis of secondary aryl amines (N-arylation).

Materials:

-

Aryl Bromide (1.0 equiv)[7]

-

Primary Amine (1.2 equiv)

-

Catalyst:

(1-2 mol%) -

Ligand: BrettPhos or RuPhos (2-4 mol%)

-

Base:

(1.4 equiv) -

Solvent: Toluene or Dioxane (degassed)

Step-by-Step:

-

Inert Atmosphere: This reaction is

sensitive. Flame-dry a Schlenk tube or vial and cycle -

Charging: Add

, Ligand, and Base (solid) to the tube. -

Solvation: Add the aryl halide and amine (if liquids) via syringe, followed by the solvent.

-

Activation: Heat to 80-100°C.

-

Monitoring: Reaction typically completes in 2-12 hours. Validation: LCMS should show conversion of Ar-Br to Ar-NH-R.

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via column chromatography.[7]

Part 4: Comparative Data & Reactivity

Method Selection Matrix

| Feature | Reductive Amination | Buchwald-Hartwig | N-Alkylation ( |

| Primary Bond Formed | |||

| Substrate Scope | Aldehydes/Ketones + Amines | Aryl Halides + Amines | Alkyl Halides + Amines |

| Selectivity | High (Mono-alkylation) | High (Ligand controlled) | Poor (Over-alkylation common) |

| Cost | Low | High (Pd/Ligands) | Low |

| Scalability | Excellent | Moderate (Cost/Pd removal) | Good |

| Key Risk | Enolizable ketones (racemization) | Catalyst poisoning | Quaternization |

Reactivity & Safety: The Nitrosamine Hazard

Secondary amines are the direct precursors to N-nitrosamines (

-

Source: Reaction of secondary amines with nitrites (often present in water or reagents) under acidic conditions.

-

Mitigation: Avoid using sodium nitrite (

) in steps following amine synthesis. Use radical scavengers (ascorbic acid) if nitrosating conditions are suspected during workup.

References

-

Abdel-Magid, A. F., et al. (1996).[1][8][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

-

Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[4][5] Advanced Synthesis & Catalysis.

-

Evano, G., et al. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Cyclometalated Iridium Complex-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Iridium(iii) homo- and heterogeneous catalysed hydrogen borrowing C–N bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The N1,4-Dimethyl-1,2-pentanediamine Whitepaper: Physicochemical Profiling, De Novo Synthesis, and Application Dynamics

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

Aliphatic 1,2-diamines are privileged scaffolds in modern organic chemistry, serving as the architectural foundation for chiral ligands, active pharmaceutical ingredients (APIs), and advanced polymer resins. N1,4-dimethyl-1,2-pentanediamine (IUPAC: N1,4-dimethylpentane-1,2-diamine) is a highly specialized, asymmetric diamine characterized by a primary amine at C2, a secondary amine at C1, and a lipophilic isobutyl tail.

This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, synthesis methodologies, and downstream applications of this compound. By leveraging chiral pool precursors and highly selective reductive amination pathways, researchers can access this scaffold with high enantiomeric purity, unlocking its potential in transition-metal catalysis and medicinal chemistry.

Structural and Physicochemical Profiling

The structural asymmetry of N1,4-dimethyl-1,2-pentanediamine dictates its unique chemical behavior. The presence of both a primary (–NH₂) and a secondary (–NHCH₃) amine allows for orthogonal functionalization without the need for complex protecting group strategies.

Based on structural analogs and computed descriptors for isomeric aliphatic diamines[1], the core physicochemical properties are summarized below:

Table 1: Physicochemical Properties

| Property | Value | Source / Derivation |

| IUPAC Name | N1,4-dimethylpentane-1,2-diamine | Standard Nomenclature |

| Molecular Formula | C₇H₁₈N₂ | Computed |

| Molecular Weight | 130.23 g/mol | Isomeric Extrapolation[1] |

| Monoisotopic Mass | 130.147 Da | Isomeric Extrapolation[1] |

| Predicted LogP | ~0.5 | XLogP3 Computation[1] |

| Hydrogen Bond Donors | 3 | Structural Analysis |

| Hydrogen Bond Acceptors | 2 | Structural Analysis |

| Physical State (R.T.) | Colorless to pale yellow liquid | Empirical observation of aliphatic diamines |

Mechanistic Reactivity & Chelation Dynamics

The differential nucleophilicity between N1 and N2 is a critical feature. The primary amine at C2 is less sterically hindered, making it the kinetic site of attack for bulky electrophiles. Conversely, the secondary amine at N1 possesses a higher electron density due to the inductive effect of the methyl group, making it a stronger thermodynamic Lewis base. This dual nature makes the scaffold an excellent candidate for bidentate chelation in transition-metal complexes, akin to established chiral diamines like DPEN or DACH[2].

De Novo Synthesis via Chiral Pool Reductive Amination

Synthesizing 1,2-diamines with high enantio- and diastereoselectivity is historically challenging[3]. To construct N1,4-dimethyl-1,2-pentanediamine with absolute stereocontrol, we recommend a "chiral pool" approach starting from L-Leucine . This strategy intrinsically sets the stereocenter at C2 while providing the exact isobutyl carbon skeleton required.

Step-by-Step Methodology & Causality

Step 1: Reduction of L-Leucine to Leucinol

-

Protocol: Protect L-Leucine with a Boc group (Boc₂O, NaOH), followed by reduction of the carboxylic acid using LiAlH₄ in anhydrous THF at 0 °C.

-

Causality: The Boc group prevents the primary amine from participating in unwanted nucleophilic attacks or coordinating excessively with the lithium/aluminum species. LiAlH₄ is chosen for its complete and rapid reduction of carboxylic acids to primary alcohols.

Step 2: Swern Oxidation to N-Boc-Leucinal

-

Protocol: React N-Boc-leucinol with oxalyl chloride and DMSO in DCM at -78 °C, followed by quenching with triethylamine (Et₃N).

-

Causality: Swern oxidation is strictly selected over Jones or KMnO₄ oxidations to prevent over-oxidation to the carboxylic acid. The ultra-low temperature (-78 °C) suppresses racemization at the labile α-chiral center.

Step 3: Selective Reductive Amination

-

Protocol: Combine N-Boc-leucinal with methylamine hydrochloride (CH₃NH₂·HCl) in methanol. Stir for 1 hour to form the iminium intermediate. Add sodium cyanoborohydride (NaBH₃CN) and stir at room temperature for 12 hours.

-

Causality: NaBH₃CN is the optimal reductant here because it is stable at the slightly acidic pH (5-6) required for imine formation and selectively reduces the iminium ion without reducing the unreacted aldehyde[4]. This prevents the formation of the alcohol byproduct, ensuring high atom economy and yield.

Step 4: Deprotection and Freebasing

-

Protocol: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to cleave the Boc group. Remove volatiles under reduced pressure, and neutralize the resulting TFA salt with 2M NaOH. Extract with diethyl ether to isolate the freebase diamine.

Figure 1: De novo synthesis workflow of N1,4-dimethyl-1,2-pentanediamine from L-Leucine.

Applications in Drug Development & Asymmetric Catalysis

The utility of 1,2-diamines spans multiple high-value scientific domains[5]. The N1,4-dimethyl-1,2-pentanediamine scaffold offers distinct advantages:

Asymmetric Catalysis

Chiral 1,2-diamines are the cornerstone of modern asymmetric catalysis[2]. When coordinated to Ruthenium (Ru) or Iridium (Ir), this diamine acts as a powerful bidentate ligand. The steric bulk of the isobutyl group at C2 creates a highly defined chiral pocket, while the N-methyl group at C1 modulates the electronic properties of the metal center. This makes it an excellent candidate for Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones.

Medicinal Chemistry & Pharmacophore Integration

In drug development, aliphatic diamines are frequently utilized to tune the lipophilicity and pKa of lead compounds. The isobutyl tail enhances membrane permeability (blood-brain barrier penetration), while the diamine motif provides essential hydrogen-bond donors/acceptors for target receptor binding. It can serve as a bioisostere for piperazine rings in the development of CNS-active agents or novel antimicrobial compounds.

Figure 2: Downstream applications of the diamine in asymmetric catalysis and pharmacology.

Analytical Characterization and Quality Control

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical suite must be employed:

-

Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR):

-

¹H NMR (CDCl₃): The N-methyl protons will appear as a distinct singlet at ~2.4 ppm. The isobutyl terminal methyls will present as two overlapping doublets at ~0.9 ppm. The methine proton (CH) at C2 will appear as a complex multiplet due to coupling with the adjacent methylene and amine protons.

-

-

Mass Spectrometry (LC-MS/ESI+):

-

The sample will exhibit a strong pseudo-molecular ion peak

at 131.15 m/z , confirming the molecular weight of 130.23 g/mol [1].

-

-

Chiral HPLC:

-

To validate the preservation of stereochemistry from the L-Leucine starting material, derivatize the primary amine with Marfey's Reagent (FDAA). Analysis via reverse-phase HPLC will confirm the enantiomeric excess (ee > 99%), ensuring no racemization occurred during the Swern oxidation step.

-

References

-

"1-N,4-N-dimethylpentane-1,4-diamine | C7H18N2 | CID 116949398" - PubChem.[Link]

-

"Reductive Amination, and How It Works" - Master Organic Chemistry.[Link]

-

"Synthesis of 1,2-diamines" - Organic Chemistry Portal.[Link]

-

"Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines" - ACS Publications.[Link]

Sources

Methodological & Application

Application Note: Detailed Synthesis Protocol for (2-Amino-4-methylpentyl)(methyl)amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (2-Amino-4-methylpentyl)(methyl)amine (CAS: 1248719-57-4) Molecular Formula: C₇H₁₈N₂ | Molecular Weight: 130.23 g/mol

Introduction & Synthetic Rationale

This compound is a versatile 1,2-diamine aliphatic building block frequently utilized in medicinal chemistry for the synthesis of bidentate ligands, pharmacophore scaffolds, and targeted therapeutics.

Because 1,2-diamines can be challenging to synthesize from scratch without stereochemical scrambling or over-alkylation, the most robust and highly causal synthetic strategy relies on the chiral pool approach . By utilizing commercially available Boc-L-Leucine (or its racemic counterpart depending on the target requirements) as the starting material, we establish a self-validating, three-step synthetic system.

The causality of this route is defined by three pillars:

-

Amide Coupling: Converting the carboxylic acid of Leucine to a methylamide. We utilize EDC·HCl and HOBt to suppress racemization and prevent the formation of unreactive N-acylurea byproducts[1].

-

Amide Reduction: Reducing the secondary amide to a secondary amine. Because the nitrogen lone pair heavily delocalizes into the carbonyl, mild hydrides (like NaBH₄) are ineffective. We must use Lithium Aluminum Hydride (LiAlH₄) to force the reduction through an iminium intermediate[2].

-

Deprotection: Acidic cleavage of the Boc group to yield the final free base diamine.

Synthetic Workflow Visualization

Figure 1: Three-step synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl (1-(methylamino)-4-methyl-1-oxopentan-2-yl)carbamate

Objective: High-yielding amide bond formation while preserving the alpha-stereocenter.

Reagents:

-

Boc-L-Leucine: 1.0 eq (10.0 g, 43.2 mmol)

-

Methylamine hydrochloride (CH₃NH₂·HCl): 1.5 eq (4.38 g, 64.8 mmol)

-

EDC·HCl: 1.2 eq (9.94 g, 51.8 mmol)

-

HOBt (Hydroxybenzotriazole): 1.2 eq (7.00 g, 51.8 mmol)

-

DIPEA (N,N-Diisopropylethylamine): 3.5 eq (19.5 g, 151.2 mmol)

-

Anhydrous DMF: 100 mL

Procedure:

-

Dissolve Boc-L-Leucine and HOBt in anhydrous DMF (100 mL) under a nitrogen atmosphere at 0 °C. Causality: HOBt is added first to ensure the active ester forms immediately upon EDC addition, preventing side reactions[1].

-

Add EDC·HCl portion-wise over 10 minutes. Stir for 15 minutes at 0 °C.

-

In a separate flask, neutralize Methylamine hydrochloride with DIPEA in 20 mL DMF, then transfer this solution dropwise to the main reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup (Self-Validation): Quench with water (200 mL) and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid.

Step 2: Synthesis of tert-butyl (1-(methylamino)-4-methylpentan-2-yl)carbamate

Objective: Complete reduction of the secondary amide to a secondary amine.

Reagents:

-

Intermediate from Step 1: 1.0 eq (~10.0 g, 40.9 mmol)

-

LiAlH₄ (1.0 M solution in THF): 3.0 eq (122.7 mL, 122.7 mmol)

-

Anhydrous THF: 100 mL

Procedure:

-

Dissolve the amide intermediate in anhydrous THF (100 mL) and cool to 0 °C under strict nitrogen protection.

-

Add the LiAlH₄ solution dropwise via an addition funnel over 30 minutes to manage the exothermic hydride transfer[2].

-

Once addition is complete, attach a reflux condenser and heat the reaction to 70 °C (reflux) for 6 hours. Causality: Amides are highly stable; elevated thermal energy is required to drive the collapse of the tetrahedral intermediate into the iminium ion for the second hydride attack[2].

-

Cool the reaction to 0 °C.

-

Fieser Workup (Critical for Yield): To quench the unreacted LiAlH₄ and precipitate aluminum salts into a filterable granular solid, sequentially add:

-

4.6 mL distilled H₂O (dropwise, extreme caution: H₂ gas evolution)

-

4.6 mL 15% aqueous NaOH

-

13.8 mL distilled H₂O

-

-

Stir vigorously for 30 minutes until a white, granular precipitate forms. Filter through a pad of Celite, washing the cake generously with THF.

-

Concentrate the filtrate to afford the Boc-protected diamine as a colorless oil.

Step 3: Deprotection to this compound

Objective: Removal of the Boc group to yield the target free base.

Reagents:

-

Intermediate from Step 2: 1.0 eq (~8.5 g, 36.9 mmol)

-

Trifluoroacetic acid (TFA): 10.0 eq (28.4 mL, 369 mmol)

-

Dichloromethane (DCM): 50 mL

Procedure:

-

Dissolve the Boc-protected diamine in DCM (50 mL) and cool to 0 °C.

-

Add TFA dropwise. Remove the ice bath and stir at room temperature for 2 hours.

-

Monitor by TLC (Ninhydrin stain). Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Basification: The product is currently a TFA salt. Dissolve the residue in 20 mL of water and cool to 0 °C. Slowly add 2M NaOH until the pH reaches >12.

-

Extract the aqueous layer with DCM (4 × 50 mL). Causality: The target diamine is highly polar; multiple extractions are required to ensure maximum recovery.

-

Dry the combined organic layers over anhydrous K₂CO₃ (do not use MgSO₄ as it can coordinate with diamines), filter, and concentrate to yield the pure this compound as a pale yellow liquid.

Quantitative Data & Expected Outcomes

The following table summarizes the expected quantitative metrics and self-validating analytical markers for each stage of the synthetic protocol.

| Step | Intermediate / Product | Expected Yield | Physical State | ESI-MS [M+H]⁺ | Key Analytical Marker |

| 1 | Boc-Leu-NHMe | 85 – 92% | White Solid | m/z 245.18 | Disappearance of broad -OH peak in IR; new amide N-H stretch ~3300 cm⁻¹. |

| 2 | Boc-Diamine | 75 – 85% | Colorless Oil | m/z 231.20 | Loss of carbonyl carbon (~173 ppm) in ¹³C NMR. |

| 3 | Target Diamine | 90 – 95% | Pale Yellow Liquid | m/z 131.15 | Complete loss of Boc tert-butyl singlet (~1.4 ppm) in ¹H NMR. |

References

- Sigma-Aldrich. "this compound Product Page". Sigma-Aldrich Catalog.

- Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

- Master Organic Chemistry. "Reduction of Amides to Amines". Master Organic Chemistry Reaction Guide.

Sources

Analytical methods for (2-Amino-4-methylpentyl)(methyl)amine detection

Application Note: Quantitative Analysis of (2-Amino-4-methylpentyl)(methyl)amine in Complex Matrices

Executive Summary & Molecule Profile

Target Analyte: this compound

CAS: 1248719-57-4

Synonyms:

This guide details the analytical detection of this compound, a structural analog of aliphatic amine stimulants (e.g., DMAA, DMHA). Unlike its monoamine counterparts, this molecule is a vicinal-like aliphatic diamine containing both a primary amine (

Analytical Challenges:

-

Lack of Chromophore: The aliphatic backbone exhibits negligible UV absorption, rendering standard HPLC-UV ineffective without derivatization.

-

High Polarity: The presence of two amine groups results in high basicity and polarity, causing poor retention on standard C18 columns and significant peak tailing.

-

Isobaric Interference: It shares a molecular weight (MW 130.23) with other isomeric diamines, necessitating high-resolution separation.

Recommended Approaches:

-

Primary Method (Confirmatory): LC-MS/MS using HILIC chromatography for direct, underivatized quantification.

-

Secondary Method (Quality Control): HPLC-FLD using dual-stage derivatization (OPA/FMOC) to target both primary and secondary amine functionalities.

Method A: LC-MS/MS (HILIC-ESI+)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over Reversed-Phase (RP) to ensure adequate retention of the highly polar diamine without the need for aggressive ion-pairing reagents that suppress MS ionization.

Experimental Protocol

Sample Preparation:

-

Extraction: Dilute 100 mg of sample (powder/liquid) in 10 mL of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

Sonication: Sonicate for 15 minutes at ambient temperature.

-

Clarification: Centrifuge at 10,000 x g for 5 minutes. Filter supernatant through a 0.22 µm PTFE filter.

-

Dilution: Dilute 1:100 with pure Acetonitrile (to match initial mobile phase conditions).

LC Conditions:

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC phase.

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 2 µL.

Gradient Table:

| Time (min) | %A (Aqueous) | %B (Organic) | Curve | Description |

| 0.0 | 5 | 95 | Initial | High organic for HILIC retention |

| 1.0 | 5 | 95 | 6 | Isocratic hold |

| 6.0 | 50 | 50 | 6 | Elution of polar impurities |

| 7.0 | 50 | 50 | 6 | Wash |

| 7.1 | 5 | 95 | 1 | Re-equilibration |

| 10.0 | 5 | 95 | 6 | End of Run |

Mass Spectrometry Parameters (ESI+)

The molecule forms a doubly charged ion

-

Ionization: Electrospray Positive (ESI+)

-

Precursor Ion:

131.2 -

Capillary Voltage: 3.0 kV

-

Source Temp: 150°C

-

Desolvation Temp: 400°C

MRM Transitions (Optimized):

| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |

| Quantifier | 131.2 | 114.2 | 15 | Loss of |

| Qualifier 1 | 131.2 | 100.1 | 22 | Loss of |

| Qualifier 2 | 131.2 | 58.1 | 28 | Fragmentation of alkyl chain |

Method B: HPLC-FLD (Pre-Column Derivatization)

Rationale: Since the target molecule contains both a primary amine (C2) and a secondary amine (N-methyl), a single derivatization agent often fails.

-

OPA (o-Phthalaldehyde) reacts only with primary amines.

-

FMOC-Cl (9-Fluorenylmethyl chloroformate) reacts with both but is essential for the secondary amine.

-

Protocol Choice: We utilize FMOC-Cl as the sole reagent for simplicity, as it reacts with both amines to form stable, highly fluorescent carbamates.

Reaction Mechanism

The FMOC-Cl reacts with the secondary amine at C1 and the primary amine at C2, potentially forming a bis-FMOC derivative. This increases the molecular weight and hydrophobicity significantly, allowing easy separation on standard C18 columns.

Derivatization Protocol

-

Reagent Preparation:

-

Borate Buffer: 0.2 M Borate buffer, pH 9.5.

-

FMOC Reagent: 5 mg/mL FMOC-Cl in Acetonitrile.

-

Quencher: 0.2 M Adamantanamine hydrochloride (ADAM) in 50:50 ACN:Water.

-

-

Reaction Workflow:

-

Mix 10 µL Sample + 10 µL Borate Buffer.

-

Add 20 µL FMOC Reagent.

-

Vortex and incubate at 40°C for 5 minutes.

-

Add 10 µL Quencher (ADAM) to react with excess FMOC-Cl (preventing column overload).

-

Inject 5 µL.

-

LC-FLD Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).

-

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 minutes.

Visual Workflows (Graphviz)

Analytical Decision Matrix

Caption: Decision matrix for selecting the optimal analytical technique based on sample matrix complexity.

MS/MS Fragmentation Pathway

Caption: Proposed ESI+ fragmentation pathway for MRM transition optimization.

References

-

Bhandari, D., et al. (2018).[1] "UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines... in human urine." Journal of Chromatography B. Link

-

Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Application Note. Link

-

Sigma-Aldrich. "this compound Product Analysis & Properties." Product Specification. Link

-

Cohen, P. A., et al. (2017).[2] "Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (octodrine)..."[3] Clinical Toxicology. Link

-